molecular formula C6H2BrClF3N B1377894 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine CAS No. 1256820-00-4

2-Bromo-5-chloro-3-(trifluoromethyl)pyridine

Cat. No.: B1377894
CAS No.: 1256820-00-4
M. Wt: 260.44 g/mol
InChI Key: GDQVCXJOIDBNRP-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-3-(trifluoromethyl)pyridine (CAS: 1256820-00-4) is a halogenated pyridine derivative with the molecular formula C₆H₂BrClF₃N and a molecular weight of 260.44 g/mol. Its structure features a bromine atom at position 2, a chlorine atom at position 5, and a trifluoromethyl (-CF₃) group at position 3 on the pyridine ring. This compound is a critical intermediate in agrochemical and pharmaceutical synthesis due to its electron-withdrawing substituents, which enhance reactivity in cross-coupling and nucleophilic substitution reactions .

Properties

IUPAC Name

2-bromo-5-chloro-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClF3N/c7-5-4(6(9,10)11)1-3(8)2-12-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQVCXJOIDBNRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Applications

2-Bromo-5-chloro-3-(trifluoromethyl)pyridine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to interact effectively with biological targets, making it valuable in drug discovery and development.

Key Therapeutic Areas:

  • Pain Management: Compounds derived from this pyridine are being explored for their ability to inhibit transient receptor potential A1 (TRPA1) channels, which are implicated in pain sensation and inflammatory responses .
  • Antimicrobial Agents: Its derivatives have shown potential as antibacterial and antifungal agents, contributing to the development of new treatments against resistant strains.

Agrochemical Applications

The compound is also utilized in the agrochemical sector:

  • Pesticides and Herbicides: Its derivatives are formulated into active ingredients for pest control products, benefiting from the trifluoromethyl group which enhances biological activity and stability.
  • Plant Growth Regulators: Research indicates that modifications of this compound can lead to effective growth regulators that improve crop yield and resilience .

Case Study 1: TRPA1 Inhibition

Recent studies have demonstrated that derivatives of this compound can effectively inhibit TRPA1 channels, leading to reduced pain sensation in animal models. This has opened avenues for developing novel analgesics aimed at chronic pain management.

Case Study 2: Agrochemical Efficacy

Research published in agricultural chemistry journals has reported on the efficacy of pyridine derivatives in controlling specific pests. Field trials indicated that formulations containing this compound significantly reduced pest populations while maintaining crop health .

Comparison with Similar Compounds

Substituent Position Isomers

Compound Name CAS Number Substituent Positions Molecular Formula Key Properties/Applications References
2-Bromo-5-chloro-3-(trifluoromethyl)pyridine 1256820-00-4 2-Br, 5-Cl, 3-CF₃ C₆H₂BrClF₃N High reactivity in Suzuki couplings; used in pesticide intermediates.
2-Bromo-3-chloro-5-(trifluoromethyl)pyridine 75806-84-7 2-Br, 3-Cl, 5-CF₃ C₆H₂BrClF₃N Intermediate for chlorfluazuron (insecticide); solid, mp ~40–45°C.
5-Bromo-2-chloro-3-(trifluoromethyl)pyridine 211122-40-6 5-Br, 2-Cl, 3-CF₃ C₆H₂BrClF₃N Bromine at position 5 favors SNAr reactions; liquid, bp ~180°C (estimated).
3-Bromo-2-chloro-5-(trifluoromethyl)pyridine 71701-92-3 3-Br, 2-Cl, 5-CF₃ C₆H₂BrClF₃N Pale yellow solid; key intermediate in fungicide synthesis.

Reactivity Differences

  • Chemoselectivity : The position of bromine and chlorine dictates reaction pathways. For example, in 5-bromo-2-chloro-3-fluoropyridine , palladium-catalyzed amination selectively substitutes bromine, while thermal conditions favor chlorine substitution . Similarly, in 2-bromo-5-chloro-3-CF₃ pyridine , bromine at position 2 is more reactive in cross-coupling reactions due to lower steric hindrance compared to chlorine.
  • Nucleophilic Aromatic Substitution (SNAr) : Electron-withdrawing groups (-CF₃, -Br) activate the pyridine ring. Chlorine at position 5 in the target compound is less reactive than bromine at position 2, making the latter a preferred site for functionalization .

Physical Properties

  • Melting Points : Bromine and chlorine substituents increase molecular weight and polarity, leading to higher melting points. For example, 2-bromo-3-chloro-5-CF₃ pyridine is a solid (mp ~40–45°C), while 2,3-dichloro-5-CF₃ pyridine is a liquid (bp 172°C) .
  • Solubility : Trifluoromethyl groups enhance lipid solubility, improving bioavailability in agrochemical applications .

Biological Activity

2-Bromo-5-chloro-3-(trifluoromethyl)pyridine is a heterocyclic aromatic compound characterized by the presence of bromine, chlorine, and trifluoromethyl substituents on a pyridine ring. Its molecular formula is C6H2BrClF3N\text{C}_6\text{H}_2\text{BrClF}_3\text{N} with a molecular weight of approximately 260.44 g/mol. This compound has garnered attention in various fields, particularly in agrochemicals and pharmaceuticals, due to its notable biological activities.

The unique arrangement of substituents in this compound contributes to its chemical reactivity. It can undergo nucleophilic substitution reactions due to the presence of halogen substituents, making it a versatile intermediate in organic synthesis. Common synthetic routes include:

  • Nucleophilic Displacement : Reacting with strong nucleophiles like Grignard reagents or amines.
  • Electrophilic Aromatic Substitution : Influenced by the electron-withdrawing trifluoromethyl group.

Agrochemical Applications

This compound and its derivatives are primarily used in crop protection, functioning as herbicides and fungicides. The trifluoromethyl group enhances biological activity by increasing lipophilicity and altering the interaction with biological targets, which is crucial for effective pest control.

Pharmaceutical Applications

In the pharmaceutical sector, derivatives of this compound have shown potential as therapeutic agents. The fluorinated compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts. For example, studies indicate that the trifluoromethyl group can significantly increase the potency of drugs targeting specific enzymes or receptors .

Interaction Studies

Recent studies have focused on the interactions of this compound with various biological targets. For instance, a model reaction involving this compound demonstrated significant yields when used as an amination reagent under palladium-catalyzed conditions .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis has been conducted on fluorinated pyridine derivatives, revealing that the presence of the trifluoromethyl group can enhance the inhibitory activity against certain enzymes. For example, compounds with this group have been found to improve binding affinities towards serotonin transporters .

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaKey Features
2-Bromo-5-nitro-3-(trifluoromethyl)pyridineC6H2BrF3N2O2\text{C}_6\text{H}_2\text{BrF}_3\text{N}_2\text{O}_2Nitro group instead of chlorine
5-Chloro-2-(trifluoromethyl)pyridineC6H4ClF3N\text{C}_6\text{H}_4\text{ClF}_3\text{N}Lacks bromine; retains trifluoromethyl group
3-Bromo-4-chloro-pyridineC5H4BrClN\text{C}_5\text{H}_4\text{BrClN}Similar halogenation pattern without trifluoromethyl

This comparative analysis highlights how variations in substituents affect both chemical behavior and biological applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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